molecular formula C23H26N6O3 B2778284 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 946261-71-8

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2778284
CAS RN: 946261-71-8
M. Wt: 434.5
InChI Key: VVOXBQJWWSNOPI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylmethyl group, a 3,4-dimethylphenyl group, and a 6-morpholino-1,3,5-triazine-2,4-diamine group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . Crystallographic data can also provide information about the molecular structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups could make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties could be determined experimentally .

Scientific Research Applications

Antimicrobial and Biological Activities

Research demonstrates the synthesis and biological evaluation of various triazine derivatives, revealing their potential antimicrobial activities. For instance, compounds synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones have shown good to moderate activities against test microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2010). Similarly, novel benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with aromatic amines, morpholine, and piperidine exhibited antioxidant properties, as well as inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, suggesting their potential application in treating neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Synthesis of Macrocycles and Complex Molecules

Another application involves the synthesis of macrocycles derived from substituted triazines, highlighting the versatility of triazine derivatives in constructing complex molecular architectures. These macrocycles have shown diverse conformational behaviors and interactions, such as π–π stacking and hydrogen bonding, indicating their potential in material science and supramolecular chemistry (Yepremyan et al., 2018).

Environmental Applications

Triazine derivatives have also been explored for environmental applications, such as the removal of pesticides from wastewater. A study demonstrated the use of a low-cost biosorbent for effective pesticide removal, showcasing the environmental remediation potential of triazine-based compounds (Boudesocque et al., 2008).

Polymer Science

In polymer science, triazine derivatives serve as curing agents for epoxy resins, providing materials with high thermal and mechanical properties. This application underscores the importance of triazine structures in developing new polymeric materials with desirable characteristics for industrial applications (You et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is dependent on the structure of the compound .

properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-2-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)25-22-26-21(27-23(28-22)29-7-9-30-10-8-29)24-13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXBQJWWSNOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC4=C(C=C3)OCO4)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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